molecular formula C15H14N2O3S2 B2433454 N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide CAS No. 2034272-65-4

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide

Cat. No.: B2433454
CAS No.: 2034272-65-4
M. Wt: 334.41
InChI Key: OBKLWCFBZAQEBP-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide is a complex organic compound that features a thiophene ring, a cyanobenzene moiety, and a sulfonamide group. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-4-cyanobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c1-11(18)15-7-4-13(21-15)8-9-17-22(19,20)14-5-2-12(10-16)3-6-14/h2-7,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKLWCFBZAQEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Reactivity of the Acetylthiophene Moiety

The 5-acetyl group on thiophene undergoes:

  • Mannich Reactions : Forms secondary amines via ketone-amine condensations (e.g., with morpholine or piperazine) .

  • Nucleophilic Additions : Reacts with hydrazines or hydroxylamines to form hydrazones/oximes.

Example Reaction :

Acetylthiophene+H2N REtOH R NH C O Thiophene(Yield 65 78 1 )\text{Acetylthiophene}+\text{H}_2\text{N R}\xrightarrow{\text{EtOH }}\text{R NH C O Thiophene}\quad (\text{Yield 65 78 1 })

Stability Notes :

  • The acetyl group is stable under acidic conditions but hydrolyzes in strong bases (e.g., NaOH/EtOH) to carboxylic acids .

Cyanophenyl Reactivity

The 4-cyanobenzenesulfonamide group participates in:

  • Hydrolysis : Converts nitrile to amide (H₂SO₄/H₂O) or carboxylic acid (LiOH/H₂O₂) .

  • Reduction : LiAlH₄ reduces nitrile to amine (–CH₂NH₂) .

Comparative Reactivity :

ConditionProductApplication
H₂O/H₂SO₄, 90°C4-CarbamoylbenzenesulfonamideProdrug synthesis
LiAlH₄, THF4-AminomethylbenzenesulfonamideBioactive intermediates

Sulfonamide Group Reactions

The sulfonamide (–SO₂NH–) undergoes:

  • Alkylation : Pd-catalyzed N-alkylation with alcohols (e.g., benzyl alcohol) under solvent-free conditions .

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acyl derivatives.

Catalytic Efficiency :

CatalystSubstrateYieldTurnover Number (TON)
Pd(PPh₃)₂(OAc)₂Benzyl alcohol88%43,000
Li₂CO₃Aliphatic alcohols38%9,500

Stability and Degradation

  • Photodegradation : Thiophene rings degrade under UV light (λ = 254 nm) via radical pathways .

  • Hydrolytic Stability : Stable in pH 4–9; degrades in strongly acidic/basic media .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with an acetyl group and an ethyl chain, linked to a benzenesulfonamide moiety. The synthesis typically involves several key steps:

  • Formation of the Thiophene Ring : Utilizes methods such as the Gewald reaction.
  • Acetylation : The thiophene ring is acetylated using acetic anhydride.
  • Ethylation : Acetylated thiophene is reacted with ethyl bromide.
  • Sulfonamide Formation : The final step involves reacting with 4-cyanobenzenesulfonyl chloride.

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide exhibits various biological activities, primarily in the fields of:

  • Antimicrobial Activity : Demonstrated effectiveness against a range of bacterial and fungal strains.
  • Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation.

Research Findings

Recent studies have highlighted the compound's activity in various biological contexts:

  • Anti-inflammatory Activity : It has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.
  • Anticancer Activity : Research indicates potential efficacy against multiple cancer cell lines, warranting further investigation.
Compound NameActivity TypeReference
This compoundAntimicrobial
Compound XAnticancer
Compound YAnti-inflammatory

Table 2: Synthesis Steps and Yields

StepReagents UsedYield (%)
Thiophene FormationSulfur, α-methylene carbonyl compound75
AcetylationAcetic anhydride80
EthylationEthyl bromide70
Sulfonamide Formation4-cyanobenzenesulfonyl chloride85

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains, demonstrating comparable effectiveness to established antibiotics.

Case Study 2: Anticancer Properties

In vitro testing on cancer cell lines showed that this compound significantly reduced cell viability, suggesting potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyanobenzene moiety and sulfonamide group differentiate it from other thiophene derivatives, potentially leading to unique applications and activities .

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide is a synthetic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a thiophene ring, a sulfonamide group, and a cyanobenzene moiety, which together suggest diverse biological activities. Research into its pharmacological properties is ongoing, focusing on its interactions with various biological targets and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₄H₁₅N₃O₂S
  • Key Functional Groups :
    • Thiophene ring
    • Sulfonamide group
    • Cyanobenzene moiety

These functional groups are essential for the biological activity of the compound, influencing its solubility, reactivity, and interaction with biological macromolecules.

Anticancer Potential

Preliminary studies indicate that this compound may exhibit anticancer properties. The compound's structural analogs have shown promise as inhibitors of histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer cell proliferation. For instance, similar compounds have demonstrated significant potency against various cancer cell lines, suggesting that this compound could also possess similar activities.

The proposed mechanism of action for this compound involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones and subsequent alteration in gene expression. This process can induce cell cycle arrest and apoptosis in cancer cells.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound. The following table summarizes key analogs and their reported biological activities:

Compound NameStructure HighlightsBiological Activity
Compound AContains thiophene and sulfonamide groupsHDAC inhibitor with IC50 = 95 nM
Compound BFeatures a methoxy groupAntiproliferative activity against HepG2
Compound CIncludes additional methyl groupsEnhanced lipophilicity, improved bioavailability

These analogs highlight the importance of structural modifications in enhancing or diminishing biological activity.

Study 1: Antiproliferative Effects

A recent study investigated the antiproliferative effects of this compound on various cancer cell lines. The results showed that the compound significantly inhibited cell growth in a dose-dependent manner, with notable effects observed in breast and colon cancer cell lines.

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism through which this compound exerts its effects. Researchers found that treatment with the compound led to increased levels of acetylated histones and induced apoptosis in treated cells, confirming its role as an HDAC inhibitor.

Q & A

Q. Methodological Answer :

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations.
  • pH Adjustment : Prepare solutions in PBS (pH 7.4) with 0.1% Tween-80.
  • Sonication : Apply ultrasound for 10 min to disperse aggregates.
    Data Table :
Solvent SystemSolubility (mg/mL)
PBS + 0.1% Tween-800.8
5% DMSO in PBS1.5
Source : Adapted from protocols in .

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